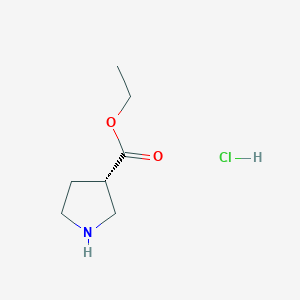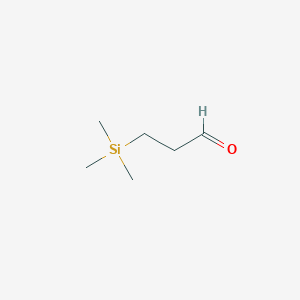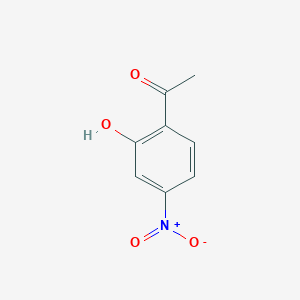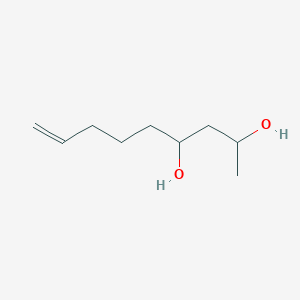![molecular formula C11H10F3NO3 B3031252 (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid CAS No. 214629-16-0](/img/structure/B3031252.png)
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid
Overview
Description
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid, also known as TFB-TBOA, is a selective inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate levels in the brain. TFB-TBOA has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid inhibits the glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. The increased glutamate levels can activate NMDA receptors, which are involved in synaptic plasticity and learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus, striatum, and cortex. This can lead to an increase in NMDA receptor activation and synaptic plasticity. (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has also been shown to have anticonvulsant effects in animal models of epilepsy. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
Advantages and Limitations for Lab Experiments
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade rapidly, which makes it difficult to use in in vitro experiments. Additionally, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has poor blood-brain barrier permeability, which limits its use in in vivo experiments.
Future Directions
For (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid research include the development of more stable analogs with improved blood-brain barrier permeability, the investigation of its potential use in the treatment of neurodegenerative diseases, and the identification of potential drug targets for combination therapy.
Scientific Research Applications
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)15-9(16)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHSAEWBETPK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443175 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid | |
CAS RN |
214629-16-0 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)





